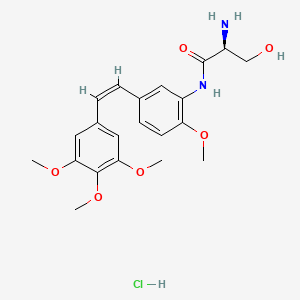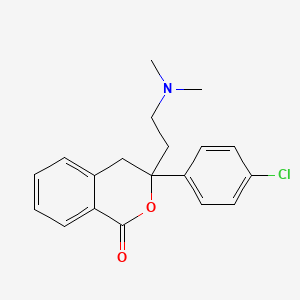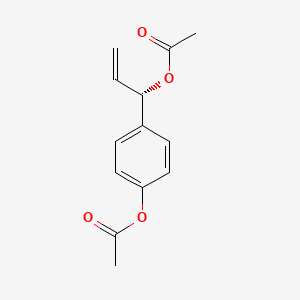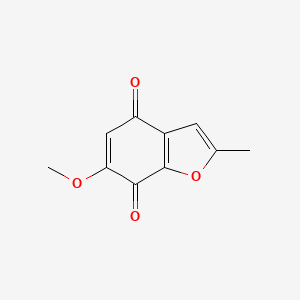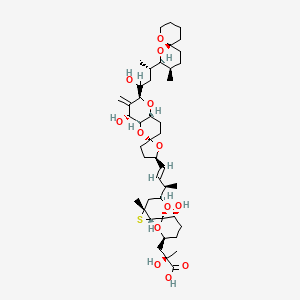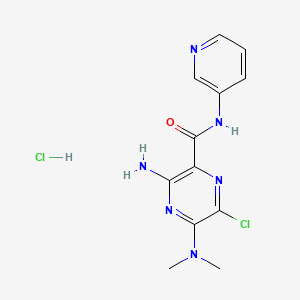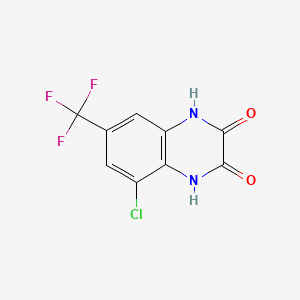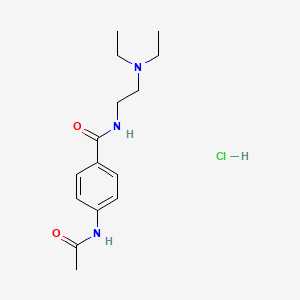
Amorolfine
概要
説明
Amorolfine, also known as amorolfin, is a morpholine antifungal drug . It is commonly available in the form of a nail lacquer, containing 5% amorolfine hydrochloride as the active ingredient . It is used to treat onychomycosis (fungal infection of the toe- and fingernails) .
Synthesis Analysis
Amorolfine base is prepared by contacting a compound of formula (II) with a Friedel-Crafts catalyst, and then adding one equivalent of 2-halogeno-2-methylbutane . The reaction mixture obtained in step (i) is cooled to a temperature from −40° to −60° C. prior to step (ii) and the Friedel-Craft catalyst is selected from the group consisting of gallium chloride, antimony pentafluoride, molybdenum pentachloride, indium chloride, antimony pentachloride .Molecular Structure Analysis
The chemical formula of Amorolfine is C21H35NO . Its exact mass is 317.27 and its molecular weight is 317.510 .Chemical Reactions Analysis
Amorolfine is a tertiary amine derived from morpholine and available as a salt – hydrochloride . It is a synthetic drug which exhibits both fungistatic and fungicidal effects . It has a broad-spectrum antifungal activity, including dermatophytes, yeast, and dimorphic fungi .Physical And Chemical Properties Analysis
Amorolfine is a broad-based antifungal agent with fungicidal effects against most fungi, dermatophytes, and yeasts . It blocks ergosterol biosynthesis by interfering with delta 14 reduction and the delta 7-8 isomerisation .科学的研究の応用
Treatment of Onychomycosis
Amorolfine is commonly used in the treatment of mild to moderately severe onychomycosis . It is applied topically, and its efficacy has been evaluated in randomized, double-blind, placebo-controlled trials .
Percutaneous Absorption
Research has been conducted on the percutaneous absorption of Amorolfine. In one study, a single dose of 0.5 g of the 0.25% cream formulation was applied to the skin of healthy male volunteers. The results suggested that the mean percutaneous absorption of Amorolfine following topical application of the 0.25% cream formulation should not exceed 8–10% of the dose applied .
Transungual Delivery System
Amorolfine is available in a transungual delivery system. After application of the 5% lacquer, the solvent evaporates in 3–5 min, increasing the concentration of Amorolfine in the film to 27% at the nail surface .
Treatment Frequency and Efficacy
The frequency of treatment with Amorolfine can impact its efficacy. Complete cure was reported in 46% and 52% of patients receiving once- and twice-weekly treatment, respectively .
作用機序
Target of Action
Amorolfine, a morpholine antifungal drug, primarily targets the fungal enzymes Δ14-sterol reductase and cholestenol Δ-isomerase . These enzymes play a crucial role in the synthesis of ergosterol , a vital component of the fungal cell membrane .
Mode of Action
Amorolfine inhibits the activity of Δ14-sterol reductase and cholestenol Δ-isomerase . This inhibition disrupts the fungal sterol synthesis pathways, leading to a depletion of ergosterol and an accumulation of unusual sterically nonplanar sterols . The disruption of the cell membrane’s normal composition interferes with the growth and reproduction of fungi .
Biochemical Pathways
The primary biochemical pathway affected by amorolfine is the ergosterol synthesis pathway . Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts the integrity and function of the membrane . The accumulation of unusual sterols further disrupts the membrane’s structure and function .
Pharmacokinetics
Amorolfine is commonly applied topically in the form of a 5% nail lacquer used to treat onychomycosis (fungal infection of the toe- and fingernails) . It has minimal systemic absorption , and it penetrates and diffuses through the nail plate .
Result of Action
The action of amorolfine results in the disruption of the fungal cell membrane, preventing the fungus from spreading and causing the infection to clear up over time . The depletion of ergosterol and the accumulation of unusual sterols disrupt the integrity and function of the fungal cell membrane .
Action Environment
Amorolfine is a topical solution for the treatment of toenail infections . Its efficacy can be influenced by factors such as the frequency of application and the extent of the fungal infection . Systemic treatments may be considered more effective . It is approved for sale over the counter in some countries and by prescription in others .
Safety and Hazards
特性
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLMHIZUIDKOO-AYHJJNSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046690 | |
| Record name | Amorolfine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amorolfine | |
CAS RN |
78613-35-1 | |
| Record name | Amorolfine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78613-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amorolfine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amorolfine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Amorolfine exert its antifungal activity?
A1: Amorolfine disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes. It inhibits two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-8 isomerase. []
Q2: What are the downstream consequences of Amorolfine's inhibition of ergosterol biosynthesis?
A2: This inhibition leads to the depletion of ergosterol and the accumulation of a sterol precursor called ignosterol in the fungal cell membrane. This disruption compromises membrane integrity and function, ultimately inhibiting fungal growth. [] Additionally, Amorolfine causes thickening of the fungal cell wall and abnormal chitin deposition, further contributing to its antifungal effects. [, ]
Q3: Does Amorolfine exhibit fungicidal or fungistatic activity?
A3: Amorolfine demonstrates both fungistatic and fungicidal properties in vitro, depending on the fungal species and concentration used. [, ]
Q4: What is the spectrum of antifungal activity of Amorolfine?
A4: Amorolfine exhibits a broad spectrum of activity against various fungi, including dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum), yeasts (e.g., Candida species), dimorphic fungi, and molds. [, ]
Q5: Are there any in vitro studies showing synergistic effects of Amorolfine with other antifungals?
A5: Yes, studies have demonstrated synergistic effects when Amorolfine is combined with other antifungals like terbinafine and itraconazole against dermatophytes, yeasts, and molds. [, , ]
Q6: Has the efficacy of Amorolfine in treating onychomycosis been evaluated in clinical trials?
A6: Yes, numerous clinical trials have investigated the efficacy of Amorolfine 5% nail lacquer in treating onychomycosis. Results indicate that it can achieve mycological and clinical cure in a significant proportion of patients, particularly those with mild to moderate infections. [, , , , ]
Q7: Are there advantages to combining Amorolfine nail lacquer with systemic antifungals for onychomycosis treatment?
A7: Yes, meta-analyses and systematic reviews suggest that combining Amorolfine 5% nail lacquer with oral antifungals like terbinafine or itraconazole can lead to higher complete clearance rates compared to systemic monotherapy, without increasing adverse events. []
Q8: Are there any strategies to improve the delivery and stability of Amorolfine?
A8: Researchers are exploring novel drug delivery systems, such as ethosomes and nanoemulgels, to enhance Amorolfine's penetration through the nail plate and improve its efficacy in treating onychomycosis. [, ] Additionally, the incorporation of penetration enhancers and optimization of formulation parameters can further enhance drug delivery and stability. []
Q9: Is there a risk of developing resistance to Amorolfine?
A9: While resistance to Amorolfine is relatively rare, studies have shown that Trichophyton rubrum can develop resistance under in vitro conditions, particularly when exposed to subinhibitory concentrations. [] Cross-resistance with other antifungals, such as terbinafine, has also been observed. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


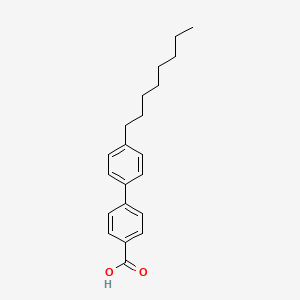
![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)
